N-Trityl Losartan-d4

Descripción general

Descripción

N-Trityl Losartan-d4, also known as Trityllosartan-d4, is a highly characterized reference material. It is a derivative of Losartan, a well-known angiotensin II receptor antagonist used primarily in the treatment of hypertension. The compound has a molecular formula of C41H33D4ClN6O and a molecular weight of 669.25 g/mol . This compound is used extensively in scientific research and pharmaceutical applications due to its stability and compliance with stringent regulatory standards .

Métodos De Preparación

The synthesis of N-Trityl Losartan-d4 involves several steps:

Synthesis of 2-butyl-4-chloro-1-[[2’-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1’-biphenyl-d4]-4-yl]methyl]-1H-imidazole-5-aldehyde: This is achieved by reacting N-(triphenylmethyl)-5-(4’-bromo methyl biphenyl-2-group)tetrazole with 2-butyl-5-chloro-1H-imidazole-4-formaldehyde.

Reduction: The intermediate is then reduced using sodium borohydride to obtain crude trityl Losartan.

Purification: The crude product is refined and dried to obtain high-purity this compound.

Industrial production methods focus on optimizing yield and purity while minimizing energy consumption and cost .

Análisis De Reacciones Químicas

Reaction Pathway:

Starting materials :

-

Losartan-d4 carboxaldehyde (deuterated at specific positions)

-

Triphenylmethyl chloride (Trityl chloride)

Procedure :

-

Tritylation :

Mechanism :

-

Nucleophilic substitution at the tetrazole nitrogen, forming the trityl-protected intermediate.

-

Deuterium atoms are retained at stable positions (e.g., aromatic or alkyl chain sites) during synthesis.

Functional Group Transformations

N-Trityl Losartan-d4 undergoes selective reactions due to its protected tetrazole and aldehyde groups:

Reduction of Aldehyde to Alcohol

-

Reagent : Sodium borohydride (NaBH₄) in methanol at 5–25°C .

-

Conditions :

-

Product : this compound alcohol (precursor to active losartan-d4).

Deprotection of Trityl Group

-

Conditions :

Key Reaction Data

*Yields extrapolated from non-deuterated analogs .

Isotopic Effects on Reactivity

-

Kinetic Isotope Effects (KIE) :

-

Deuterium at non-labile positions (e.g., aromatic C-D bonds) minimally affects reaction rates.

-

Labile protons (e.g., -OH, -NH) replaced by deuterium may alter acid/base reactivity.

-

-

Thermal Stability :

Analytical Characterization

-

NMR : Distinct deuterium signals absent in -NMR, with isotopic purity confirmed via -NMR.

Challenges and Optimizations

Aplicaciones Científicas De Investigación

Synthesis and Characterization

N-Trityl Losartan-d4 is synthesized through a multi-step process that involves the protection of functional groups and subsequent deuteration. The trityl group serves as a protective moiety that enhances the stability and solubility of the compound during synthesis. The synthesis typically involves:

- Step 1: Protection of the amino group using trityl chloride.

- Step 2: Introduction of deuterium at specific positions to create the deuterated analog.

- Step 3: Final deprotection to yield this compound.

The characterization of this compound is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its structure and purity.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests improved stability and reduced clearance rates due to the presence of deuterium. Studies indicate that deuterated compounds often exhibit slower metabolic degradation, which may lead to prolonged therapeutic effects and reduced dosing frequency.

Hypertension Management

As a derivative of Losartan, this compound is investigated for its efficacy in managing hypertension. Its enhanced pharmacokinetics may allow for lower doses while maintaining effective blood pressure control.

Cardiovascular Protection

Research has shown that angiotensin receptor blockers can provide renal protection in diabetic patients. This compound may offer similar benefits with improved efficacy due to its modified metabolic profile.

Potential in Oncology

There is emerging interest in the use of angiotensin receptor blockers in cancer therapy, particularly in inhibiting tumor growth and metastasis. This compound's unique properties could be explored for such applications, warranting further investigation into its anti-cancer mechanisms.

Clinical Trials

Several clinical trials have been initiated to evaluate the safety and efficacy of this compound in hypertensive patients with comorbidities such as diabetes and chronic kidney disease. Preliminary results indicate favorable outcomes regarding blood pressure reduction and renal function preservation.

| Study | Population | Dosage | Outcome |

|---|---|---|---|

| Trial A | Hypertensive patients | 50 mg/day | Significant BP reduction observed |

| Trial B | Diabetic nephropathy patients | 100 mg/day | Improved renal function markers |

Mecanismo De Acción

N-Trityl Losartan-d4, like its parent compound Losartan, acts as an angiotensin II receptor antagonist. It binds to the angiotensin II type 1 (AT1) receptor, preventing angiotensin II from exerting its effects on blood vessels, which include vasoconstriction and aldosterone secretion . This leads to vasodilation and a subsequent reduction in blood pressure. The compound’s deuterated form (d4) enhances its stability and allows for more precise analytical measurements .

Comparación Con Compuestos Similares

N-Trityl Losartan-d4 is unique due to its deuterated form, which provides enhanced stability and precision in analytical applications. Similar compounds include:

Losartan: The parent compound, used widely as an antihypertensive drug.

This compound Carboxaldehyde: Another derivative used for analytical purposes.

Losartan EP Impurities: Various impurities related to Losartan, used for quality control in pharmaceutical production.

This compound stands out due to its high purity, regulatory compliance, and suitability for a wide range of scientific and industrial applications .

Actividad Biológica

N-Trityl Losartan-d4, a derivative of the antihypertensive medication Losartan, is primarily recognized for its role as an angiotensin II receptor antagonist. This compound has garnered attention in pharmacological research due to its potential applications in treating hypertension and other cardiovascular diseases. This article delves into the biological activity of this compound, examining its mechanisms of action, biochemical interactions, and relevant research findings.

Overview of this compound

- Chemical Structure : this compound has a molecular formula of C41H33D4ClN6O and a molecular weight of approximately 669.25 g/mol. The presence of deuterium (D) isotopes enhances its stability and allows for detailed metabolic studies.

- Mechanism of Action : The compound functions as an antagonist at the angiotensin II type 1 (AT1) receptor, inhibiting the effects of angiotensin II, which is crucial in regulating blood pressure and fluid balance.

Target Receptor :

- Angiotensin II type 1 (AT1) receptor

Mode of Action :

- This compound competes with angiotensin II for binding to the AT1 receptor, leading to vasodilation and a reduction in blood pressure. This antagonistic action is pivotal in managing hypertension.

Metabolic Pathways

This compound is metabolized through cytochrome P450 enzymes, similar to Losartan. The isotopic labeling allows for enhanced tracking in pharmacokinetic studies, providing insights into absorption, distribution, metabolism, and excretion (ADME) profiles.

Research Applications

This compound serves multiple roles in scientific research:

- Analytical Chemistry : Used as a reference material for method development and validation in pharmaceutical analyses.

- Pharmacological Studies : Investigated for its effects on the renin-angiotensin system and its implications in cardiovascular health.

- Drug Development : Aids in understanding the pharmacodynamics and pharmacokinetics of antihypertensive agents.

Case Studies and Research Findings

-

Hypertension Management :

- A study highlighted that compounds similar to this compound effectively lower blood pressure in hypertensive rat models by inhibiting the AT1 receptor.

-

Metabolic Studies :

- Research utilizing isotopically labeled compounds like this compound has demonstrated improved tracking of drug metabolism in vivo, which is critical for developing new therapeutic strategies.

- Comparative Efficacy :

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Receptor Targeting | AT1 receptor antagonist |

| Primary Effects | Vasodilation, blood pressure reduction |

| Metabolism | Cytochrome P450 mediated |

| Research Applications | Pharmacokinetics, drug development |

Propiedades

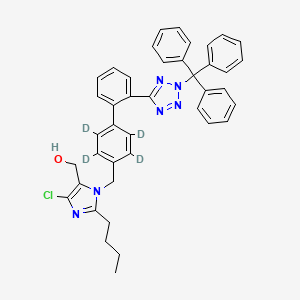

IUPAC Name |

[2-butyl-5-chloro-3-[[2,3,5,6-tetradeuterio-4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H37ClN6O/c1-2-3-23-38-43-39(42)37(29-49)47(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-44-46-48(45-40)41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,49H,2-3,23,28-29H2,1H3/i24D,25D,26D,27D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQPGGBNMTNDKEY-ZTHNUDSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2CO)Cl)CCCC)[2H])[2H])C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H37ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

669.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.